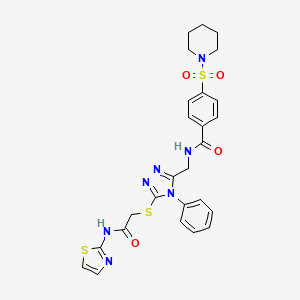

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring:

- A 4-phenyl-1,2,4-triazole core substituted with a thioether-linked thiazole-urea moiety.

- A benzamide group modified with a piperidine sulfonyl substituent.

Properties

IUPAC Name |

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O4S3/c34-23(29-25-27-13-16-38-25)18-39-26-31-30-22(33(26)20-7-3-1-4-8-20)17-28-24(35)19-9-11-21(12-10-19)40(36,37)32-14-5-2-6-15-32/h1,3-4,7-13,16H,2,5-6,14-15,17-18H2,(H,28,35)(H,27,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXJHDIBUPNWKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=C(N3C4=CC=CC=C4)SCC(=O)NC5=NC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that exhibits significant biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound comprises several key structural motifs that contribute to its biological activity:

- Thiazole and Thiadiazole Moieties : These heterocycles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

- Piperidine Ring : This moiety enhances the compound's interaction with biological targets.

- Benzamide Group : The presence of this group is often associated with enhanced biological activity in medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 444.5 g/mol.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of similar compounds. For example, thiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances cytotoxicity against different cancer cell lines .

| Activity | IC50 Values | Cell Lines Tested |

|---|---|---|

| Antimicrobial | Varies by strain | Various Gram-positive/negative |

| Anticancer | 1.61 ± 1.92 µg/mL | Bcl-2 Jurkat, A-431 |

| Antifungal | Not specified | Candida albicans |

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted growth and proliferation in microorganisms and cancer cells.

- Apoptosis Induction : It has been observed to trigger programmed cell death pathways in cancer cells, which is crucial for effective cancer treatment .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole-containing compounds similar to this compound:

- Antimicrobial Study : A recent study demonstrated that a series of thiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting the urgent need for new anti-infective agents .

- Anticancer Research : In vitro studies showed that certain thiazole derivatives had IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.

- Pharmacological Evaluation : Comprehensive pharmacological evaluations have indicated that compounds with similar structures can modulate pathways involved in inflammation and cancer progression .

Scientific Research Applications

Structural Characteristics

The molecular formula of N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is C19H22N6O3S2, with a molecular weight of approximately 438.55 g/mol. The compound features several notable structural elements:

| Structural Feature | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity through diverse interactions with biological targets. |

| Triazole Moiety | Known for its role in enhancing the compound's stability and bioactivity. |

| Piperidine Sulfonamide | Imparts solubility and may enhance the compound's pharmacokinetic properties. |

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole structures exhibit significant antimicrobial activities. For instance, derivatives of similar thiazole compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of critical enzymes or disruption of cell wall synthesis.

Anticancer Potential

The anticancer properties of this compound are attributed to its ability to modulate cellular pathways involved in tumor growth. Studies suggest that compounds with similar structural features can inhibit specific kinases or other proteins involved in cancer proliferation . The presence of the thiazole and triazole rings enhances the likelihood of interaction with biological targets relevant to cancer therapy.

Enzyme Inhibition

This compound has been explored for its potential to inhibit various enzymes, including protein tyrosine phosphatases and kinases. These interactions are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of compounds related to N-(5-thiazolylmethyl)-benzamide derivatives:

- Synthesis and Characterization : Various derivatives were synthesized using multi-step synthetic routes involving thiazole and triazole chemistry. Characterization was performed using spectroscopic methods such as NMR and mass spectrometry .

- Biological Activity Assessment : Compounds were screened for antimicrobial activity against pathogenic bacteria and fungi using standard methods like the cup plate method at varying concentrations . Results demonstrated significant activity against tested strains, highlighting the therapeutic potential of these derivatives.

- Mechanistic Insights : Molecular modeling studies have been conducted to predict the binding affinity of these compounds to specific biological targets. Such studies provide insights into how structural modifications can enhance potency and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Derivatives

Key Analogs:

Comparison Insights :

- Thiophen vs.

- Pyrazole vs. Phenyl : Hotsulia et al.’s pyrazole-substituted triazoles introduce additional hydrogen-bonding sites but lack the phenyl group’s steric bulk, which could affect selectivity.

Benzamide/Sulfonamide Derivatives

Key Analogs:

Comparison Insights :

- Piperidinylsulfonyl vs. Dichlorophenyl: The piperidinylsulfonyl group in the target compound likely improves aqueous solubility compared to the dichlorophenyl substituent in phthalazinone analogs , which may confer higher LogP and toxicity risks.

- Thiazole-Benzamide vs.

Thioether-Linked Heterocycles

Comparison Insights :

- Thiazole-Urea vs. Furan : The thiazole-urea in the target compound offers superior metabolic stability compared to furan-containing analogs , which are prone to oxidative degradation.

- Morpholino vs. Piperidinylsulfonyl: Morpholino groups enhance solubility but lack the sulfonyl group’s enzyme-targeting versatility .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including:

Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions .

Introduction of the thioether linkage using alkylation or nucleophilic substitution reactions with 2-(thiazol-2-ylamino)ethyl thiol precursors .

Sulfonylation of the benzamide moiety with piperidine-1-sulfonyl chloride in anhydrous DMF or dichloromethane .

- Optimization : Control reaction temperature (e.g., 0–5°C for sulfonylation), use catalysts like triethylamine, and monitor progress via TLC or HPLC .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Techniques :

- NMR : ¹H/¹³C NMR to verify thiazole (δ 7.2–7.8 ppm), triazole (δ 8.1–8.5 ppm), and piperidinyl protons (δ 1.4–2.7 ppm) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 599.51) .

- X-ray crystallography : Resolve 3D conformation of the triazole-thiazole scaffold .

Q. What are the primary biological targets hypothesized for this compound?

- Hypotheses :

- Kinase inhibition : Thiazole and triazole moieties may bind ATP pockets in kinases (e.g., EGFR or CDK2) .

- DNA intercalation : Planar benzamide and heterocycles could interact with DNA grooves, as seen in analogous thiadiazole derivatives .

- Validation : Use molecular docking with AutoDock Vina and compare with structurally related inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Approach :

Core modifications : Replace phenyl with substituted aryl groups (e.g., 3,4-dichlorophenyl for enhanced lipophilicity) .

Side-chain optimization : Introduce electron-withdrawing groups on the thiazole ring to increase electrophilicity .

Pharmacokinetic tuning : Replace piperidine sulfonamide with morpholine or pyrrolidine to alter solubility .

- Evaluation : Test analogs in enzyme inhibition assays (IC₅₀) and cellular cytotoxicity models .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

- Analysis framework :

Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, serum concentration) .

Metabolic stability : Assess compound degradation in microsomal preparations to explain potency loss .

Epistatic effects : Use gene knockout models to confirm target specificity .

Q. What computational methods are suitable for predicting off-target interactions?

- Protocol :

Pharmacophore modeling : Map electrostatic and hydrophobic features against databases like ChEMBL .

Molecular dynamics (MD) : Simulate binding stability in kinase domains (e.g., 100 ns MD runs with GROMACS) .

Off-target screening : Use SwissTargetPrediction to rank potential interactions .

Q. How can metabolic pathways and clearance mechanisms be elucidated?

- Methods :

In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS .

CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

In vivo PK : Administer to rodent models and measure plasma half-life (t₁/₂) and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.